N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine
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Overview
Description
N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine is a heterocyclic compound that features both a pyrazole and a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-ylamine with a thietane derivative under specific conditions. One common method includes:
Starting Materials: 1-methyl-1H-pyrazol-5-ylamine and a thietane derivative.
Reaction Conditions: The reaction is often carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at a controlled temperature.
Catalysts and Reagents: Sodium ethoxide (NaOEt) or other strong bases are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The thietane ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: A precursor in the synthesis of N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine.
Thietan-3-amine: Another related compound with a thietane ring.
5-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the thietane ring.
Uniqueness
This compound is unique due to the combination of the pyrazole and thietane rings, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C8H13N3S |
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Molecular Weight |
183.28 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H13N3S/c1-11-8(2-3-10-11)4-9-7-5-12-6-7/h2-3,7,9H,4-6H2,1H3 |
InChI Key |
KYLZUWFOOOVVEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC2CSC2 |
Origin of Product |
United States |
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